Succinylacetone
Overview
Description
It is a pathognomonic compound found in the urine of patients with tyrosinemia type 1, a metabolic disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase . This enzyme is involved in the catabolism of tyrosine, and its deficiency leads to the accumulation of fumarylacetoacetate, which is subsequently converted to succinylacetone .
Scientific Research Applications
Succinylacetone has a wide range of applications in scientific research. It is used as an inhibitor of δ-aminolevulinic acid dehydratase, which is crucial in the biosynthesis of heme . This property makes it valuable in the study of heme biosynthesis and related disorders. Additionally, this compound is employed in the analysis of amino acids and acylcarnitines in dried blood spots for research on inborn errors of metabolism . It is also used in the diagnosis and monitoring of tyrosinemia type 1 .
Mechanism of Action
Target of Action
Succinylacetone primarily targets two enzymes: δ-aminolevulinic acid dehydratase (ALA dehydratase) and prolyl hydroxylase domain 2 (PHD2) . ALA dehydratase is involved in the heme synthesis pathway, while PHD2 plays a role in the regulation of the hypoxia-inducible factor 1α (HIF-1α) .
Mode of Action
This compound inhibits ALA dehydratase, thereby disrupting heme biosynthesis . It also competes with α-ketoglutarate for PHD2 binding, inhibiting PHD2 activity . This prevents the hydroxylation of HIF-1α, leading to its stabilization and the subsequent expression of vascular endothelial growth factor (VEGF) .
Biochemical Pathways
This compound affects two main biochemical pathways: the heme synthesis pathway and the HIF-1α signaling pathway . By inhibiting ALA dehydratase, this compound disrupts heme biosynthesis . Its inhibition of PHD2 leads to the stabilization of HIF-1α and the activation of the HIF-1α signaling pathway, promoting angiogenesis .
Pharmacokinetics
It is known that this compound accumulates in individuals with hereditary tyrosinemia type 1, a disorder characterized by a deficiency in fumarylacetoacetate hydrolase (fah), an enzyme involved in tyrosine catabolism .
Result of Action
The inhibition of ALA dehydratase by this compound can lead to acute neuropathic symptoms, similar to porphyria . The stabilization of HIF-1α and the subsequent expression of VEGF can promote angiogenesis . In the context of hepatocellular carcinoma, this can contribute to tumor growth, progression, and metastasis .
Action Environment
The action of this compound can be influenced by environmental factors such as the availability of tyrosine and the presence of certain enzymes. For example, in individuals with hereditary tyrosinemia type 1, a deficiency in FAH leads to the accumulation of this compound . Additionally, the action of this compound can be affected by the presence of other metabolites, such as α-ketoglutarate .
Safety and Hazards
Future Directions
Research has shown that succinylacetone activates HIF-1α and promotes angiogenesis in GSTZ1-deficient hepatocellular carcinoma . This suggests that GSTZ1 may serve as an important tumor suppressor owing to its ability to inhibit the HIF-1α/VEGFA axis in HCC . Moreover, the therapeutic potential of HIF-1α inhibitor combined with anti–programmed cell death ligand 1 therapy to effectively prevent HCC angiogenesis and tumorigenesis in Gstz1 -knockout mice, suggesting a potentially actionable strategy for HCC treatment .
Biochemical Analysis
Biochemical Properties
Succinylacetone plays a significant role in biochemical reactions, particularly in the context of tyrosinemia type I (Tyr I). It is exclusively elevated in the blood and urine of patients with Tyr I . The accumulation of intermediary metabolites prior to the block in the tyrosine degradation pathway is unique for this metabolic disorder .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily observed in the context of Tyr I. This disease primarily affects the liver, renal tubules, and peripheral nerves with variable clinical manifestations including acute liver failure, liver dysfunction, cirrhosis, hepatocellular carcinoma, renal Fanconi syndrome, and porphyria-like neurologic crises .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the tyrosine degradation pathway. Tyr I is caused by a deficiency of fumarylacetoacetate hydrolase (FAH), the enzyme catalyzing the conversion of fumarylacetoacetate into fumarate and acetoacetate in the last step of the tyrosine degradation pathway .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings are primarily observed through its role in the diagnosis and monitoring of patients with Tyr I. As urinary this compound concentration is much higher than blood, it is usually tested in urine samples .
Metabolic Pathways
This compound is involved in the tyrosine degradation pathway. It interacts with the enzyme fumarylacetoacetate hydrolase (FAH), which catalyzes the conversion of fumarylacetoacetate into fumarate and acetoacetate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Succinylacetone can be synthesized through various methods. One common method involves the oxidation of glycine. Another method includes the use of gas chromatography-mass spectrometry (GC-MS) for the analysis and preparation of this compound from urine samples . The preparation involves oximating and extracting this compound from urine with organic solvents, followed by derivatization to form trimethylsilane derivatives .
Industrial Production Methods: In industrial settings, this compound is often prepared using advanced mass spectrometry techniques. Flow injection analysis-tandem mass spectrometry (FIA-MS/MS) is frequently used for the simultaneous detection and quantification of this compound in dried blood spots . This method simplifies analytical operations and minimizes the use of corrosive chemicals .
Chemical Reactions Analysis
Types of Reactions: Succinylacetone undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit δ-aminolevulinic acid dehydratase, an enzyme pivotal in the biosynthesis of heme .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents for extraction and derivatization agents such as trimethylsilane . The conditions often involve controlled temperatures and the use of mass spectrometry for detection and quantification .
Major Products Formed: The major products formed from the reactions of this compound include its derivatives, such as trimethylsilane derivatives, which are used for further analysis and research .
Comparison with Similar Compounds
- Methylglyoxal
- Fumarylacetoacetate
- Succinylacetoacetate
Comparison: Succinylacetone is unique due to its role as a pathognomonic compound in tyrosinemia type 1 and its inhibitory effect on δ-aminolevulinic acid dehydratase . Unlike methylglyoxal and fumarylacetoacetate, this compound is specifically associated with the metabolic pathway of tyrosine and its related disorders .
Properties
IUPAC Name |
4,6-dioxoheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(8)4-6(9)2-3-7(10)11/h2-4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEPBHZLDUPIOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199519 | |
Record name | Succinylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Succinylacetone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000635 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51568-18-4 | |
Record name | Succinylacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51568-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succinylacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051568184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 51568-18-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Succinylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dioxoheptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUCCINYLACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ0KV2Q190 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Succinylacetone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000635 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
66 - 67 °C | |
Record name | Succinylacetone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000635 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.